Bilaid A1e

Description

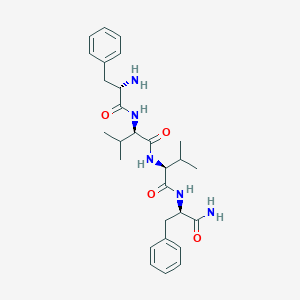

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide is a tetrapeptide featuring alternating L- and D-amino acid configurations. Its sequence comprises L-phenylalanine (L-Phe), D-valine (D-Val), L-valine (L-Val), and D-phenylalaninamide (D-Phe-NH2). This stereochemical alternation distinguishes it from naturally occurring peptides, which predominantly adopt L-configurations. The inclusion of D-amino acids is hypothesized to enhance proteolytic stability, a critical factor in therapeutic peptide design . The compound’s molecular formula is estimated as C₃₂H₄₄N₄O₅ (exact mass: 588.34 g/mol), with a hydrophobic profile driven by aromatic (Phe) and branched aliphatic (Val) residues.

Properties

IUPAC Name |

(2R)-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOANKSJQDQJAGG-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Bilaid A1 is the µ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.

Mode of Action

Bilaid A1 acts as a tetrapeptide agonist of the µ-opioid receptor. It binds to the receptor, triggering a series of biochemical reactions that result in the inhibition of pain signals.

Biochemical Pathways

Upon binding to the µ-opioid receptor, Bilaid A1 inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in cells. This action disrupts the normal signaling pathways, leading to a reduction in the perception of pain.

Pharmacokinetics

It is known that the compound is soluble in methanol or dmso, which suggests that it may have good bioavailability

Result of Action

The primary result of Bilaid A1’s action is the reduction of pain . By acting as an agonist of the µ-opioid receptor, it inhibits pain signals, providing analgesic effects.

Action Environment

The action of Bilaid A1 can be influenced by various environmental factors. For instance, its solubility in methanol or DMSO suggests that it may be more effective in certain environments.

Biological Activity

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, a synthetic dipeptide, has garnered attention for its potential biological activities. This compound is part of a broader class of dipeptides that exhibit various pharmacological properties, including enzyme inhibition, antimicrobial effects, and potential applications in drug design. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Enzyme Inhibition

One of the notable activities of L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide is its role as an inhibitor of specific proteolytic enzymes. For instance, studies have shown that similar dipeptides can inhibit the 3C proteinase from the hepatitis A virus (HAV), which plays a crucial role in viral polyprotein processing. The structural analysis of these inhibitors indicates that they bind effectively to the enzyme's specificity pockets, suggesting a mechanism for their inhibitory action .

Antimicrobial Properties

Dipeptides have also been investigated for their antimicrobial properties. Research indicates that certain cyclic dipeptides exhibit significant antibacterial activity against various pathogens. While specific data on L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide is limited, its structural analogs demonstrate efficacy against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing antimicrobial agents.

Case Study 1: Inhibition of Hepatitis A Virus

A detailed study focused on the crystal structure of HAV 3C proteinase complexed with a dipeptide inhibitor revealed critical insights into how similar compounds can inhibit viral replication. The study utilized X-ray crystallography to elucidate the binding interactions and conformational dynamics of the enzyme-inhibitor complex .

| Parameter | Value |

|---|---|

| Resolution | 1.9 Å |

| R-factor | 20.4% |

| R(free) | 29.8% |

| Molecules in Asymmetric Unit | 4 |

Case Study 2: Antimicrobial Activity of Cyclic Dipeptides

A comprehensive analysis involving 228 synthesized dipeptides evaluated their intestinal stability, permeability, and ACE inhibitory activity. The study found that cyclic dipeptides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration of L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide's antimicrobial potential .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been applied to understand the relationship between the structure of dipeptides and their biological activities. This modeling helps identify key molecular descriptors that correlate with stability and permeability, which are essential for bioavailability in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipeptides: L-Valyl-L-Phenylalanine

Molecular Formula : C₁₄H₂₀N₂O₃

Key Properties :

- LogP : ~1.5 (predicted)

- Hydrogen Bond Donors/Acceptors: 5/4

- Bioactivity : Demonstrates moderate ACE inhibitory activity, relevant to hypertension management .

| Parameter | L-Phe-D-Val-L-Val-D-Phe-NH₂ | L-Val-L-Phe |

|---|---|---|

| Molecular Weight | 588.34 g/mol | 264.31 g/mol |

| Configuration | Alternating L/D | All-L |

| Proteolytic Stability | High (D-residues) | Low |

| LogP | ~3.2 (estimated) | ~1.5 |

Key Difference : The tetrapeptide’s alternating stereochemistry and larger size confer superior metabolic stability compared to the dipeptide, albeit at the cost of reduced solubility .

Longer Peptides: D-Phenylalanyl-L-Glutaminyl-L-Tryptophyl-L-Alanyl-L-Valylglycyl-L-Histidyl-L-Leucyl-4-Chloro

Molecular Formula : C₅₆H₇₃N₁₄O₁₀Cl

Key Properties :

- LogP : 5.35

- Hydrogen Bond Donors/Acceptors: 15/14

- Bioactivity : Targets hormone receptors (e.g., somatostatin analogs) due to aromatic and heterocyclic residues .

| Parameter | L-Phe-D-Val-L-Val-D-Phe-NH₂ | C₅₆H₇₃N₁₄O₁₀Cl |

|---|---|---|

| Molecular Weight | 588.34 g/mol | 1137.72 g/mol |

| Key Residues | Phe, Val | Phe, Trp, His, Cl |

| Therapeutic Potential | Underexplored | Oncology applications |

Key Difference : The chloro-substituted peptide’s extended structure and functional groups enable receptor-specific interactions, whereas the tetrapeptide’s compact design prioritizes stability over target specificity .

Modified Peptides: N-Acetyl-4-Nitro-L-Phenylalanyl-L-Alaninamide

Molecular Formula : C₁₄H₁₈N₄O₅

Key Properties :

| Parameter | L-Phe-D-Val-L-Val-D-Phe-NH₂ | N-Acetyl-4-Nitro-L-Phe-Ala-NH₂ |

|---|---|---|

| Functional Groups | Amide, branched alkyl | Nitro, acetyl |

| Stability | High | Moderate (nitro group degradation risk) |

Key Difference : The nitro-modified peptide’s reactivity may limit its in vivo utility compared to the metabolically stable tetrapeptide .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, and what challenges arise due to its mixed chirality (L- and D-amino acids)?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protecting groups. The D-valine and D-phenylalanine residues require careful enantiomeric control to avoid racemization during coupling steps. Challenges include steric hindrance from valine's branched side chain and maintaining chiral integrity under basic deprotection conditions (e.g., piperidine treatment). Purification via reverse-phase HPLC with C18 columns is critical to resolve diastereomers .

Q. How can researchers validate the structural integrity of this tetrapeptide post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with <2 ppm error.

- Nuclear magnetic resonance (NMR) : Assign stereochemistry via 2D NOESY to detect spatial proximity of chiral centers.

- Circular dichroism (CD) : Compare spectra with known D/L-amino acid-containing peptides to verify chiral configuration .

Advanced Research Questions

Q. What experimental conditions influence the mischarging of tRNA synthetases by mixed-chirality peptides like L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide?

- Methodological Answer : Yeast phenylalanyl- and valyl-tRNA synthetases exhibit mischarging under high Mg²⁺/ATP ratios (>5:1) or elevated enzyme concentrations. To study this:

- Perform in vitro aminoacylation assays with radiolabeled amino acids (e.g., ³H-phenylalanine).

- Use dimethylsulfoxide (DMSO) as a co-solvent (10-20% v/v) to mimic hydrophobic cellular environments.

- Analyze mischarged tRNA via acid-urea PAGE or ribosome display assays. Contradictions in error rates across studies often stem from variations in tRNA purity or Mg²⁺/ATP buffering .

Q. How do the D-amino acids in this peptide affect its proteolytic stability, and what assays best quantify this?

- Methodological Answer : D-amino acids confer resistance to proteases like trypsin or chymotrypsin. To assess stability:

- Incubate the peptide in simulated physiological conditions (37°C, pH 7.4, 0.1 mg/mL protease).

- Monitor degradation via HPLC at 214 nm or LC-MS/MS over 24–72 hours.

- Compare half-life (t₁/₂) to all-L-amino acid analogs. Note: Contradictions in literature may arise from differences in protease isoforms or buffer ionic strength .

Q. What computational models predict the conformational dynamics of mixed-chirality peptides in aqueous vs. lipid bilayer environments?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models:

- Apply CHARMM36 or Martini force fields for lipid interactions.

- Analyze RMSD and solvent-accessible surface area (SASA) to compare helical propensity (α-helix in DMSO) vs. β-sheet formation in aqueous buffers.

- Validate predictions with experimental CD spectra and cryo-EM data .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this peptide in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies often arise from:

- Crystallinity vs. amorphous forms : Use X-ray powder diffraction (XRPD) to characterize solid-state polymorphism.

- Ionization state : Adjust pH (e.g., 0.1% TFA in acetonitrile/water for HPLC) to ensure consistent protonation.

- Temperature control : Report solubility at 25°C ± 0.5°C. For example, solubility in DMSO may vary by >10% if measured at room temperature vs. 4°C .

Q. Why do bioactivity studies report divergent IC₅₀ values for this peptide in kinase inhibition assays?

- Methodological Answer : Variability stems from:

- Enzyme source : Recombinant vs. native kinases (e.g., PKA from mammalian vs. bacterial systems).

- ATP concentration : Use fixed ATP levels (e.g., 1 mM) to normalize competition effects.

- Pre-incubation time : Extend pre-incubation to >30 minutes to account for slow-binding inhibition kinetics.

- Validate with orthogonal assays like SPR or ITC to measure binding affinity independently .

Experimental Design Considerations

Q. What controls are essential when assessing this peptide’s cytotoxicity in mammalian cell lines?

- Methodological Answer : Include:

- Solvent controls : DMSO concentrations ≤0.1% (v/v).

- Scrambled-sequence peptide : Same amino acids in random order to rule out nonspecific effects.

- Positive control : Staurosporine (apoptosis inducer) for caspase-3/7 activation assays.

- Metabolic activity normalization : Use ATP-based assays (e.g., CellTiter-Glo) instead of MTT to avoid interference from peptide color .

Q. How can researchers optimize solid-phase synthesis yields for this peptide’s hydrophobic valyl residues?

- Methodological Answer :

- Use HOBt/DIC coupling : Enhances activation efficiency for sterically hindered valine.

- Double coupling : Repeat coupling steps with fresh reagents for residues 2 and 3 (D-valine and L-valine).

- Swelling resins : Pre-swell Rink amide resin in DCM for 1 hour before Fmoc deprotection.

- Monitor by Kaiser test for free amine detection after each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.